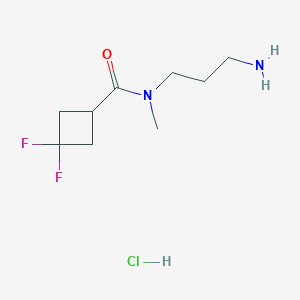

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride

Beschreibung

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride (CAS: 2648941-86-8) is a cyclobutane-derived carboxamide featuring a 3-aminopropyl group, a methyl substituent, and two fluorine atoms on the cyclobutane ring. Its molecular weight is 242.7 g/mol, and it is formulated as a hydrochloride salt to enhance solubility . The compound has been marketed with a purity ≥95%, though it is currently listed as discontinued in commercial catalogs .

Eigenschaften

Molekularformel |

C9H17ClF2N2O |

|---|---|

Molekulargewicht |

242.69 g/mol |

IUPAC-Name |

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C9H16F2N2O.ClH/c1-13(4-2-3-12)8(14)7-5-9(10,11)6-7;/h7H,2-6,12H2,1H3;1H |

InChI-Schlüssel |

PEKZFTDGWORXJL-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CCCN)C(=O)C1CC(C1)(F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride typically involves multiple steps, starting with the preparation of the cyclobutane ring. The introduction of fluorine atoms is achieved through fluorination reactions, while the amide group is introduced via amidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

N-(3-aminopropyl)cyclobutanecarboxamide Dihydrochloride (CAS: 2940961-26-0)

Structural Differences :

- Lacks fluorine atoms and the methyl group on the cyclobutane ring.

- Contains an additional hydrochloride moiety (dihydrochloride vs. single hydrochloride).

Properties :

Implications :

The absence of fluorine reduces lipophilicity and metabolic stability compared to the target compound. The dihydrochloride form may improve aqueous solubility but could alter pharmacokinetics .

3,3-Difluoro-1-MethylcyclobutanaMine Hydrochloride (CAS: 1408076-03-8)

Structural Differences :

- Retains the difluoro and methyl groups on the cyclobutane ring but lacks the carboxamide and aminopropyl chain.

Properties :

However, the absence of the carboxamide group limits hydrogen-bonding interactions critical for target binding .

Spermidine Trihydrochloride (CAS: 334-50-9)

Structural Differences :

- Features a polyamine backbone (1,4-butanediamine + aminopropyl) without a cyclobutane ring or fluorine substituents.

Properties :

Implications :

The multiple amine groups enable interactions with nucleic acids and proteins, making it relevant in cell proliferation and autophagy. Contrastingly, the target compound’s cyclobutane and fluorines may confer specificity for hydrophobic binding pockets .

Furamide Analog (From USP Reference Standards)

Structural Differences :

- Contains a furan-2-carboxamide group and a quinazoline ring instead of cyclobutane.

Properties :

This structural divergence suggests distinct pharmacological targets, such as kinase inhibition .

Data Table: Key Comparative Properties

Functional and Application Insights

- Cyclobutane Rigidity : The strained cyclobutane ring may confer conformational restraint, favoring selective interactions over flexible analogs like spermidine .

- Salt Forms : Hydrochloride salts in all compounds improve solubility, but the dihydrochloride form in may offer pH-dependent release profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.